molecular formula C11H15N3S B1272489 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine CAS No. 327072-88-8

1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine

Cat. No.: B1272489
CAS No.: 327072-88-8
M. Wt: 221.32 g/mol
InChI Key: WWNOVKZOKFLYAF-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine is a compound that features a benzimidazole ring attached to a propan-1-amine group with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of Propan-1-amine Group: The benzimidazole ring is then reacted with a propan-1-amine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Introduction of Methylthio Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzimidazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydrobenzimidazole derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides, under basic conditions.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target. The methylthio group can enhance the compound’s binding affinity and selectivity by providing additional interactions with the target.

Comparison with Similar Compounds

    1-(1H-Benzo[d]imidazol-2-yl)-2,2-dimethylpropan-1-amine: Similar structure but with a dimethyl group instead of a methylthio group.

    1-(1H-Benzo[d]imidazol-2-yl)ethan-1-amine: Similar structure but with an ethan-1-amine group instead of a propan-1-amine group.

    1-(1H-Benzo[d]imidazol-2-yl)-3-(methylsulfonyl)propan-1-amine: Similar structure but with a methylsulfonyl group instead of a methylthio group.

Uniqueness: 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable scaffold for the development of new molecules with specific functions.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11/h2-5,8H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNOVKZOKFLYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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